molecular formula C13H7N5 B045681 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile CAS No. 121845-60-1

4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile

Cat. No. B045681
M. Wt: 233.23 g/mol
InChI Key: KVYRBRIPUAHYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has a triazine ring fused to a pyridine ring and a benzonitrile group. This compound has shown potential in various fields, including medicinal chemistry, material science, and analytical chemistry.

Mechanism Of Action

The mechanism of action of 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. The induction of apoptosis in cancer cells leads to their death and prevents the spread of cancer.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In vivo studies have shown that this compound has low toxicity and is well-tolerated by animals.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile in lab experiments include its potential as an anticancer agent, its fluorescent properties, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its relatively high cost.

Future Directions

There are several future directions for the research on 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile. These include:
1. Further studies on the mechanism of action of this compound in inducing apoptosis in cancer cells.
2. Development of new synthetic methods for the preparation of this compound.
3. Studies on the potential of this compound as a building block for the synthesis of new organic semiconductors.
4. Studies on the potential of this compound as a fluorescent probe for the detection of metal ions.
5. Studies on the potential of this compound as a drug delivery system for targeted cancer therapy.
Conclusion:
In conclusion, 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile is a heterocyclic compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential in different fields of scientific research.

Synthesis Methods

The synthesis of 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile involves the reaction of 3-amino-1,2,4-triazine with 2-bromopyridine in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide, dimethyl sulfoxide, or N-methylpyrrolidone. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and purification using column chromatography.

Scientific Research Applications

4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile has shown potential in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In material science, this compound has been used as a building block for the synthesis of organic semiconductors. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.

properties

CAS RN

121845-60-1

Product Name

4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile

Molecular Formula

C13H7N5

Molecular Weight

233.23 g/mol

IUPAC Name

4-pyrido[3,4-e][1,2,4]triazin-3-ylbenzonitrile

InChI

InChI=1S/C13H7N5/c14-7-9-1-3-10(4-2-9)13-16-12-8-15-6-5-11(12)17-18-13/h1-6,8H

InChI Key

KVYRBRIPUAHYGR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(C=CN=C3)N=N2

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(C=CN=C3)N=N2

Other CAS RN

121845-60-1

synonyms

4-(PYRIDO[3,4-E][1,2,4]TRIAZIN-3-YL)BENZONITRILE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.